molecular formula C8H10BClN2O2 B7955956 {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

Cat. No.: B7955956
M. Wt: 212.44 g/mol
InChI Key: KNQTXNAEGMKHHX-UHFFFAOYSA-N
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Description

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is a heterocyclic compound that features a boronic acid group attached to an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation and reduction reactions yield various oxidized and reduced derivatives, respectively .

Scientific Research Applications

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The imidazo[1,2-a]pyridine core can interact with various biological pathways, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2.ClH/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6;/h2-5,12-13H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQTXNAEGMKHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN2C1=NC=C2)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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